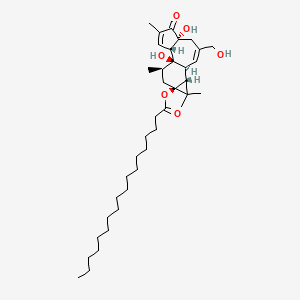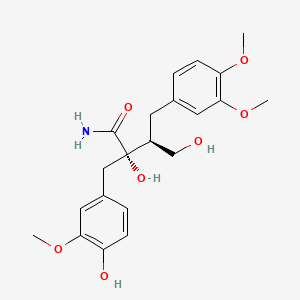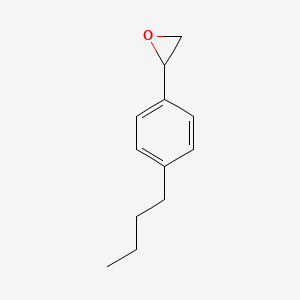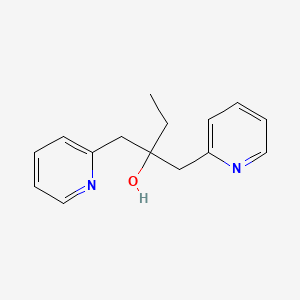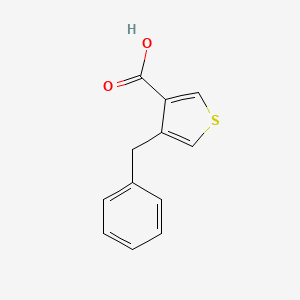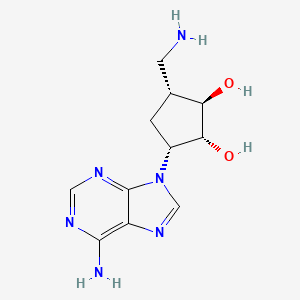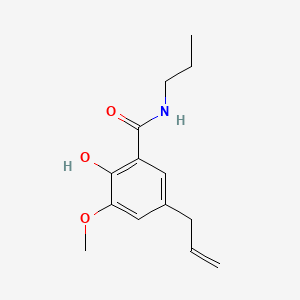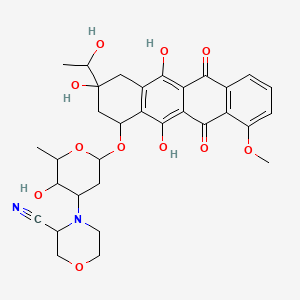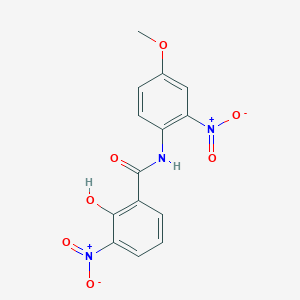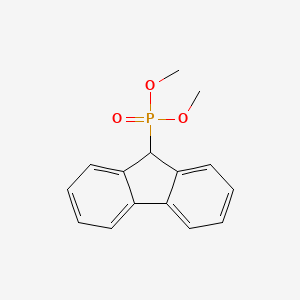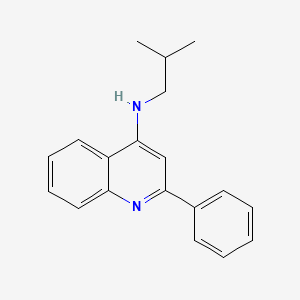
4-Quinolinamine, N-(2-methylpropyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinamine, N-(2-methylpropyl)-2-phenyl- is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with an amine group at the 4-position, an isobutyl group at the nitrogen, and a phenyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, N-(2-methylpropyl)-2-phenyl- can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and yield. The product is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-Quinolinamine, N-(2-methylpropyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
4-Quinolinamine, N-(2-methylpropyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Quinolinamine, N-(2-methylpropyl)-2-phenyl- involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.
相似化合物的比较
Similar Compounds
4-Aminoquinaldine: A similar compound with an amino group at the 4-position and a methyl group at the 2-position.
4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro-: Contains a chloro and nitro group, making it structurally similar but with different functional groups.
Uniqueness
4-Quinolinamine, N-(2-methylpropyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2-position and the isobutyl group at the nitrogen differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
属性
CAS 编号 |
128925-00-8 |
|---|---|
分子式 |
C19H20N2 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C19H20N2/c1-14(2)13-20-19-12-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)19/h3-12,14H,13H2,1-2H3,(H,20,21) |
InChI 键 |
IPLMTXFVEDFDHS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


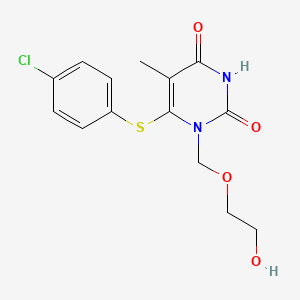
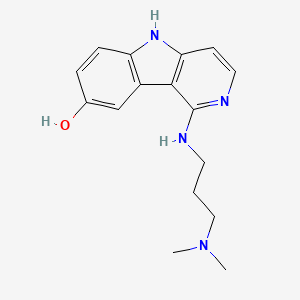
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
